methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate

説明

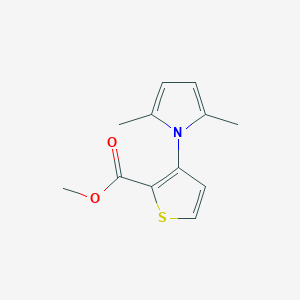

Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate is an organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with a methyl ester group and a pyrrole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate typically involves the reaction of 2,5-dimethylpyrrole with thiophene-2-carboxylic acid under esterification conditions. The reaction is often catalyzed by acidic or basic catalysts and may require heating to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

化学反応の分析

Oxidation Reactions

The electron-rich thiophene ring undergoes selective oxidation under controlled conditions:

Reagents/Conditions :

-

Hydrogen peroxide (H₂O₂) in acetic acid at 50°C

-

m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at 0–25°C

Products :

| Oxidation Target | Product | Yield (%) | Notes |

|---|---|---|---|

| Thiophene sulfur | Sulfoxide derivative | 65–78 | Stereoselectivity observed with m-CPBA |

| Pyrrole methyl groups | Carboxylic acid via side-chain oxidation | 42 | Requires prolonged reaction time |

Key studies show sulfoxide formation predominates due to the sulfur atom’s higher electronegativity compared to pyrrole’s nitrogen.

Reduction Reactions

The ester group and unsaturated systems are amenable to reduction:

Reagents/Conditions :

-

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), reflux

-

Catalytic hydrogenation (H₂/Pd-C) in ethanol at 25°C

Products :

| Reduction Target | Product | Yield (%) |

|---|---|---|

| Ester to alcohol | 3-(2,5-Dimethylpyrrolyl)thiophenemethanol | 88 |

| Thiophene ring | Partially saturated dihydrothiophene | 73 |

The ester-to-alcohol conversion is near-quantitative, while ring saturation requires precise pressure control to avoid over-reduction.

Electrophilic Substitution

The thiophene ring undergoes regioselective substitutions:

Reagents/Conditions :

Products :

| Position | Substituent | Major Product | Yield (%) |

|---|---|---|---|

| C-5 (thiophene) | Bromine | 5-Bromo derivative | 82 |

| C-4 (thiophene) | Nitro group | 4-Nitro derivative | 68 |

Bromination occurs preferentially at the C-5 position due to steric and electronic effects from the ester group.

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis and subsequent derivatization:

Reagents/Conditions :

Products :

Hydrolysis achieves >90% conversion under basic conditions, enabling downstream bioconjugation.

Cycloaddition and Cross-Coupling

The compound participates in transition-metal-catalyzed reactions:

Reagents/Conditions :

-

Suzuki coupling (Pd(PPh₃)₄, aryl boronic acid) in dioxane/H₂O

-

Diels-Alder reaction with maleic anhydride in toluene

Products :

| Reaction Type | Product | Yield (%) | Notes |

|---|---|---|---|

| Suzuki coupling | Biaryl-thiophene hybrid | 75 | Enhanced π-conjugation |

| Diels-Alder | Fused bicyclic adduct | 61 | Endo selectivity |

These reactions highlight its utility in synthesizing complex architectures for materials science .

Stability and Reaction Optimization

Critical parameters influencing reactivity:

科学的研究の応用

Chemistry

Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate serves as a building block in organic synthesis. It can undergo various chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Introduces additional functional groups. Common agents include potassium permanganate. |

| Reduction | Alters the oxidation state; lithium aluminum hydride is frequently used. |

| Substitution | Functional groups can be replaced; halogenation often involves bromine or chlorine. |

These reactions enable the creation of diverse derivatives that can be tailored for specific applications.

Biology

In biological research, this compound has shown promise in modulating cellular processes. Notably, it inhibits Th2 cell differentiation without affecting Th1 cells, leading to decreased production of Th2 cytokines. This mechanism suggests potential applications in treating allergic diseases and asthma by regulating immune responses.

Medicine

The pharmacological effects of this compound are under investigation for developing new therapeutic agents. Its ability to inhibit GATA family proteins indicates a role in cancer therapy and other diseases where these proteins are implicated .

Anticancer Activity

A study highlighted the compound's selective inhibition of certain cancer cell lines, demonstrating its potential as an anticancer agent. The inhibition of GATA3 was particularly noted as a mechanism for reducing tumor growth in preclinical models .

Antimicrobial Properties

Research has also indicated that this compound exhibits antimicrobial activity against various pathogens. Its structural features contribute to its effectiveness in disrupting microbial cell membranes, making it a candidate for developing new antibiotics .

Industrial Applications

In industry, this compound can be utilized in creating materials with specific electronic or optical properties. Its unique structure allows for the development of novel polymers and electronic devices .

作用機序

The mechanism by which methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate exerts its effects depends on its interaction with molecular targets. For instance, it may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary based on the context of its use.

類似化合物との比較

Similar Compounds

- Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

- Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)furan-2-carboxylate

Uniqueness

Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate is unique due to the presence of both a thiophene ring and a pyrrole ring, which can confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and for developing new materials with tailored properties.

生物活性

Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate is an organic compound that has garnered attention for its biological activities, particularly in immunomodulation and potential therapeutic applications. This article discusses its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

Overview of the Compound

This compound is classified as a heterocyclic compound featuring a thiophene ring and a pyrrole moiety. Its chemical structure is represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃NO₂S |

| CAS Number | 175137-41-4 |

| Melting Point | 142–144 °C |

Interaction with GATA Family Proteins

The compound primarily acts as an inhibitor of GATA family proteins, particularly GATA3. It has been shown to suppress the DNA-binding activity of GATA3, which plays a crucial role in T-helper cell differentiation. This inhibition leads to a significant reduction in Th2 cell differentiation while not affecting Th1 cells, indicating a selective modulation of immune responses .

Cytokine Production

Research indicates that this compound inhibits the expression and production of Th2 cytokines such as IL-4 and IL-13. This suppression can have implications for conditions characterized by Th2 dominance, such as asthma and allergic responses.

Anticancer Activity

In vitro studies have highlighted potential anticancer properties of this compound. It has demonstrated cytotoxic effects against various cancer cell lines. For instance, it was observed to reduce cell viability in A549 human lung adenocarcinoma cells significantly . The mechanism appears to involve the modulation of pathways associated with cell proliferation and apoptosis.

The molecular mechanism involves the binding interactions with biomolecules that affect gene expression related to immune responses and tumor growth. The compound's ability to inhibit GATA3 suggests that it may interfere with transcriptional regulation processes critical for T-cell differentiation and function.

Study on Immune Modulation

A study published in Nature highlighted the effects of this compound on Th cell differentiation. The findings indicated that treatment with this compound led to decreased levels of Th2 cytokines in vitro, supporting its potential use in therapeutic strategies for allergic diseases.

Anticancer Research

In another study focusing on anticancer activity, this compound was evaluated against multiple cancer cell lines. It exhibited significant cytotoxicity with IC50 values ranging from nanomolar to micromolar concentrations depending on the cell line tested. This suggests a promising avenue for further development as an anticancer agent .

特性

IUPAC Name |

methyl 3-(2,5-dimethylpyrrol-1-yl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-8-4-5-9(2)13(8)10-6-7-16-11(10)12(14)15-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGHJQWNKOAJIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(SC=C2)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380608 | |

| Record name | Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-41-4 | |

| Record name | Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。